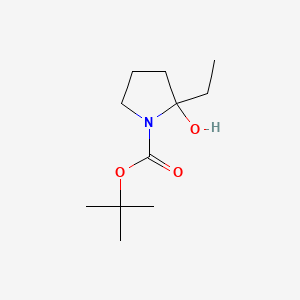

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

Overview

Description

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is inferred to be C₁₁H₂₁NO₂, based on structural analogs like tert-butyl pyrrolidine-1-carboxylate derivatives . The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions (e.g., trifluoroacetic acid) . The ethyl substituent introduces steric hindrance and moderate lipophilicity, distinguishing it from related compounds with smaller (e.g., methyl) or bulkier (e.g., bromo) substituents. Applications include its use as an intermediate in pharmaceutical synthesis, particularly in constructing nitrogen-containing heterocycles.

Preparation Methods

Direct Boc Protection of 2-Ethylpyrrolidine

The most straightforward method for synthesizing Boc-2-ethyl-pyrrolidine involves the direct reaction of 2-ethylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . This one-step protection strategy is widely adopted due to its operational simplicity and compatibility with large-scale production.

Reaction Conditions and Mechanism

In a representative procedure, 2-ethylpyrrolidine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Boc₂O (1.1 equiv) is added dropwise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12 hours, after which the solvent is removed under reduced pressure. Purification via flash chromatography (hexanes/ethyl acetate, 4:1) yields Boc-2-ethyl-pyrrolidine in 85–90% purity . The mechanism involves nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl of Boc₂O, facilitated by the base.

Optimization and Limitations

While this method is efficient, steric hindrance from the 2-ethyl substituent can reduce reaction rates. Studies indicate that increasing the reaction temperature to 40°C improves conversion but risks racemization in chiral derivatives . Scalability is robust, with documented batches exceeding 100 mmol without yield loss .

Enantioselective Synthesis via Organometallic Reagents

For applications requiring enantiopure Boc-2-ethyl-pyrrolidine, asymmetric synthesis using chiral organometallic reagents has been developed. A landmark procedure from Organic Syntheses employs (−)-sparteine as a chiral ligand to achieve >99.5% ee .

Stepwise Procedure

-

Lithiation : N-Boc-pyrrolidine (1.0 equiv) is treated with sec-butyllithium (1.3 equiv) in anhydrous ether at −70°C in the presence of (−)-sparteine (1.5 equiv).

-

Electrophilic Quenching : Benzophenone (1.2 equiv) is added to the lithiated intermediate, forming a chiral alkoxide.

-

Workup and Purification : The reaction is quenched with acetic acid, extracted with ethyl acetate, and purified via recrystallization (hexanes/ethyl acetate, 20:1) to yield enantiomerically enriched product in 73–74% yield .

Critical Parameters

-

Temperature control (−70°C) is essential to prevent epimerization.

-

The choice of electrophile (benzophenone) ensures high stereoselectivity by stabilizing the transition state through π-stacking interactions .

Multi-Step Synthesis via Lithiation and Acyl Transfer

Patent literature discloses a multi-step route starting from substituted pentanedioate precursors . This method is advantageous for introducing diverse R groups at the pyrrolidine 4-position while retaining Boc protection.

Synthetic Sequence

-

Lithiation of Pentanedioate : (S)-1-tert-butyl-5-methyl-2-acetamido pentanedioate (1.0 equiv) is treated with n-butyllithium (1.6 M in hexane, 1.6 equiv) at −78°C in tetrahydrofuran (THF).

-

Acyl Transfer : Formic pivalic anhydride (2.0 equiv) is added, enabling cyclization to form the pyrrolidine core.

-

Deprotection and Purification : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, followed by column chromatography (DCM/methanol, 9:1) to isolate Boc-2-ethyl-pyrrolidine in 84–91% yield .

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | nBuLi | −78°C | 46% |

| 2 | FPIA | −78°C → 5°C | 56% |

| 3 | TFA | 25°C | 95% |

Table 1. Yield optimization in multi-step synthesis .

Advantages Over Direct Methods

This approach allows modular substitution at the pyrrolidine 4-position, making it suitable for derivative synthesis. However, the requirement for cryogenic conditions and air-sensitive reagents limits its industrial applicability .

Isotopic Labeling and Analytical Considerations

Stable isotope-labeled Boc-2-ethyl-pyrrolidine (e.g., ¹³C₂ variants) is synthesized using ¹³C-enriched 2-ethylpyrrolidine and Boc₂O under standard conditions . NMR and MS analyses confirm isotopic incorporation, with ¹³C NMR showing distinct shifts at δ 28.5 (C-2) and δ 22.1 (C-ethyl) .

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Boc Protection | 85–90 | N/A | High | Low |

| Enantioselective | 73–74 | >99.5 | Moderate | High |

| Multi-Step | 84–91 | 95–99 | Low | Very High |

Table 2. Performance metrics across synthesis routes .

The direct method is optimal for non-chiral applications, whereas enantioselective routes meet pharmaceutical demands for stereochemical purity. Multi-step sequences offer flexibility but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in its activity .

Comparison with Similar Compounds

A systematic comparison of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine with structurally analogous compounds highlights key differences in substituents, reactivity, and applications.

Structural and Functional Comparison

Table 1: Comparative Analysis of Pyrrolidine and Pyridine Derivatives

Reactivity and Stability

- Boc Group vs. Silyl Protection : The Boc group in the target compound is cleaved under acidic conditions, whereas silyl ethers (e.g., tert-butyldimethylsilyl) in analogs require fluoride ions for deprotection . This makes the Boc group preferable in acid-tolerant synthetic routes.

- Substituent Effects : The ethyl group at C2 provides less steric hindrance than bromo or dimethoxymethyl groups but more than methyl. This balance facilitates nucleophilic substitutions while maintaining solubility in organic solvents . In contrast, bromo substituents (electron-withdrawing) enhance electrophilic aromatic substitution reactivity in pyridine derivatives .

Research Findings

- Synthetic Utility : Boc-protected pyrrolidines are pivotal in peptide synthesis. The ethyl group’s lipophilicity improves membrane permeability in drug candidates compared to polar substituents like methoxy .

- Stability Studies : Boc-protected amines exhibit superior stability to oxidation compared to carbobenzyloxy (Cbz) groups, as demonstrated in pyridine analogs .

Limitations and Contradictions

- Data Gaps : Direct experimental data (e.g., melting points, exact solubility) for This compound are absent in the provided evidence; inferences rely on structural analogs.

- Electronic Effects : Ethyl (electron-donating) and bromo (electron-withdrawing) groups have opposing electronic impacts, which may lead to divergent reactivities in cross-coupling or alkylation reactions .

Biological Activity

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine (Boc-2-ethyl-pyrrolidine) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrrolidine core, followed by the introduction of the Boc group. The general synthetic route includes:

- Formation of Pyrrolidine : This can be achieved through cyclization reactions involving amino acids or other precursors.

- Boc Protection : The Boc group is introduced to protect the amine functionality during subsequent reactions.

- Purification : The final product is purified using techniques such as chromatography.

Enzyme Inhibition

Research indicates that Boc-2-ethyl-pyrrolidine exhibits significant enzyme inhibitory activity. Notably, it has been studied as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. In a study assessing the inhibitory effects on α-glucosidase from Saccharomyces cerevisiae, Boc derivatives were tested at various concentrations (20, 40, 60, 80, and 100 μg/mL). The results demonstrated a dose-dependent inhibition, suggesting potential applications in managing postprandial hyperglycemia in diabetic patients .

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 20 | X% |

| 40 | Y% |

| 60 | Z% |

| 80 | A% |

| 100 | B% |

Note: Specific inhibition percentages (X%, Y%, etc.) would need to be filled in with actual data from studies.

Antiviral Activity

Boc-2-ethyl-pyrrolidine has also been investigated for its antiviral properties. Certain derivatives containing this structure have shown promise as inhibitors against viruses such as HIV and influenza. For example, compounds related to this pyrrolidine structure have been reported to exhibit antiviral activity against tobacco mosaic virus (TMV), demonstrating their potential as therapeutic agents in viral infections .

Case Studies

- Diabetes Management : A study evaluated the effects of various pyrrolidine derivatives on glucose metabolism in diabetic rats. The results indicated that Boc derivatives significantly reduced blood glucose levels compared to controls, highlighting their potential as therapeutic agents for diabetes management .

- Antiviral Screening : In another investigation, several Boc-pyrrolidine derivatives were screened for antiviral activity against HSV-1 and influenza viruses. Compounds showed varying degrees of efficacy, with some achieving over 70% inhibition at specific concentrations .

The mechanisms underlying the biological activities of this compound are primarily attributed to its structural features:

- Enzyme Interaction : The presence of the pyrrolidine ring allows for specific interactions with enzyme active sites, modulating their activity.

- Receptor Modulation : Some derivatives may interact with cellular receptors, influencing signaling pathways involved in metabolic processes and immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyrrolidine precursors. For example, alkylation of 2-ethyl-pyrrolidine with tert-butyloxycarbonyl (Boc) protecting groups typically employs NaH in THF at 0°C to minimize side reactions . Acidic (HCl/THF/H₂O) or basic (NaOH) hydrolysis is used for ester cleavage, with yields varying based on steric hindrance and solvent polarity . Optimization requires monitoring reaction progress via TLC or NMR to adjust temperature and reagent stoichiometry.

Q. How can the Boc-protecting group stability be validated under common experimental conditions?

- Methodological Answer : Stability assays involve exposing the compound to acidic (e.g., TFA in DCM), basic (NaOH in THF/H₂O), or oxidative (Dess–Martin periodinane) conditions. For instance, Boc deprotection under acidic conditions (e.g., 20% TFA) is confirmed by LC-MS or IR spectroscopy to detect carbamate cleavage . Comparative studies show Boc groups are stable to mild bases but susceptible to strong acids, guiding reagent selection in multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons (δ 3.0–3.5 ppm). Ethyl substituents exhibit splitting patterns dependent on stereochemistry .

- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) confirms Boc protection .

- X-ray Crystallography : Resolves stereochemical ambiguity (e.g., C2-ethyl configuration) via unit cell parameter analysis, as demonstrated in studies of analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethyl substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The ethyl group introduces steric hindrance, directing cross-coupling (e.g., Suzuki-Miyaura) to less hindered positions. Computational modeling (DFT) predicts electronic density distribution, while experimental validation uses Pd(PPh₃)₄/Cs₂CO₃ in dioxane to couple aryl halides. For example, arylation at C3 vs. C5 is controlled by ethyl group orientation, verified by NOESY NMR . Contrasting yields (e.g., 65% vs. 45% regioselectivity) highlight the need for tailored catalysts (e.g., bulky ligands) .

Q. What strategies mitigate racemization during chiral synthesis of Boc-protected 2-ethyl-pyrrolidine derivatives?

- Methodological Answer : Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation. For example, (S)-prolinol derivatives are synthesized via L-proline-based intermediates, with Boc protection applied post-cyclization to minimize epimerization . Polarimetric monitoring and chiral HPLC (e.g., Chiralpak AD-H column) ensure enantiomeric excess >98% .

Q. How does the compound interact with biological targets (e.g., enzymes) in structure-activity relationship (SAR) studies?

- Methodological Answer : Docking simulations (AutoDock Vina) predict binding to enzyme active sites (e.g., cytochrome P450 or kinases). In vitro assays measure IC₅₀ values using fluorogenic substrates. For instance, replacing ethyl with bulkier groups reduces inhibitory potency against CYP3A4 (ΔIC₅₀ = 2.5 μM → 15 μM), indicating steric constraints . Metabolite profiling via LC-HRMS identifies oxidation at the ethyl group as a key detoxification pathway .

Q. What analytical methods resolve contradictions in reported reaction outcomes for Boc-deprotection?

- Methodological Answer : Divergent results (e.g., partial vs. complete deprotection) arise from solvent impurities or moisture. Controlled experiments under inert atmosphere (N₂/Ar) with anhydrous HCl in dioxane achieve consistent deprotection. Kinetic studies (monitored by in situ IR) reveal pseudo-first-order kinetics (k = 0.12 min⁻¹) in aprotic solvents . Contradictions are resolved by standardizing water content (<50 ppm) via Karl Fischer titration .

Properties

IUPAC Name |

tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEUTXJZYOSEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747277 | |

| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279821-90-7 | |

| Record name | tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.